Helichrysetin

Catalog No.
S529830
CAS No.
62014-87-3
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helichrysetin

CAS Number

62014-87-3

Product Name

Helichrysetin

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+

InChI Key

OWGUBYRKZATRIT-QPJJXVBHSA-N

SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O

solubility

Soluble in DMSO

Synonyms

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, helichrysetin

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O

The exact mass of the compound Helichrysetin is 286.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Gastric Cancer Treatment

Lung Cancer Treatment

Inhibition of NF‑κB and EGFR Signaling Pathways

Inhibition of HIV-1 Protease

Anti-Oxidative Activity

Antiplatelet Activity

Helichrysetin is a naturally occurring chalcone, a type of flavonoid found in various plant species, particularly within the genus Helichrysum. This compound is characterized by its unique chemical structure, which includes a benzene ring and an α,β-unsaturated carbonyl group. Its molecular formula is C₁₅H₁₄O₃, and it has garnered attention for its diverse biological activities, particularly in the field of cancer research.

Research suggests helichrysetin may possess various biological properties, including antioxidant and anti-inflammatory effects [, ]. However, the exact mechanisms by which it exerts these effects are still under investigation.

Some studies suggest helichrysetin may act by scavenging free radicals, reducing inflammatory signaling pathways, or inhibiting specific enzymes [, ]. More research is needed to fully understand its mechanism of action.

Typical of chalcones. These include:

  • Condensation Reactions: Helichrysetin can be synthesized through the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base.
  • Reduction Reactions: The carbonyl group in helichrysetin can be reduced to form corresponding alcohols or other derivatives.
  • Oxidation Reactions: Under certain conditions, helichrysetin can be oxidized to form flavonoid derivatives.

These reactions are crucial for modifying helichrysetin to enhance its biological activity or to synthesize analogs for research purposes.

Helichrysetin exhibits significant biological activities, particularly:

  • Anticancer Properties: Research has demonstrated that helichrysetin induces apoptosis in various cancer cell lines, including A549 human lung adenocarcinoma cells and Ca Ski cervical cancer cells. Mechanisms include the induction of DNA damage and disruption of mitochondrial membrane potential, leading to cell cycle arrest at the S phase .
  • Antioxidant Activity: Helichrysetin has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects: Studies indicate that helichrysetin can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Helichrysetin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from various Helichrysum species using solvent extraction techniques.
  • Chemical Synthesis: The most common synthetic route involves the Claisen-Schmidt condensation between appropriate aldehydes and ketones under basic conditions.
  • Modification of Existing Chalcones: Structural modifications can enhance its bioactivity or alter its pharmacokinetic properties.

Helichrysetin has potential applications in:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, helichrysetin is being investigated as a lead compound for drug development.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.
  • Cosmetics: The anti-inflammatory effects of helichrysetin may also find applications in skincare products.

Studies have explored the interactions of helichrysetin with various cellular pathways:

  • DNA Damage Response: Research indicates that helichrysetin induces DNA damage that activates signaling pathways involving p53 and JNK, leading to apoptosis .
  • Energy Metabolism Regulation: It has been shown to target the c-Myc/PDHK1 axis, affecting energy metabolism in cancer cells .

These interactions highlight the compound's potential as a therapeutic agent targeting specific pathways in cancer biology.

Helichrysetin shares structural similarities with other chalcones and flavonoids. Here are some comparable compounds:

CompoundStructure TypeBiological ActivityUnique Feature
XanthohumolChalconeAnticancer, anti-inflammatoryPrenylated structure enhances bioactivity
Licochalcone AChalconeAnticancerStronger cytotoxic effects on certain cancers
PinocembrinFlavonoidAntioxidantExhibits neuroprotective effects

Helichrysetin's uniqueness lies in its specific mechanism of inducing apoptosis and targeting metabolic pathways in cancer cells, setting it apart from these similar compounds.

Helichrysetin biosynthesis occurs through the phenylpropanoid pathway, a fundamental metabolic route that produces an enormous array of specialized metabolites in plants [1] [2]. This pathway serves as the primary source of defensive compounds and structural polymers, with flavonoids representing one of its most important branches [3] [4].

The biosynthetic cascade begins with the amino acid phenylalanine, which undergoes enzymatic conversion through a series of well-characterized steps. Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) catalyzes the initial deamination reaction, converting phenylalanine to cinnamic acid while releasing ammonia [1] [5]. This enzyme represents the entry point into phenylpropanoid metabolism and is subject to complex transcriptional regulation in response to environmental stresses and developmental signals [2].

The pathway continues with cinnamate 4-hydroxylase (C4H, EC 1.14.14.91), a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the para position of cinnamic acid, yielding p-coumaric acid [6] [7]. This hydroxylation step is critical for subsequent flavonoid biosynthesis, as the resulting p-coumaric acid serves as the phenolic precursor for chalcone formation [8] [9].

4-Coumarate:CoA ligase (4CL, EC 6.2.1.12) then activates p-coumaric acid to p-coumaroyl-CoA, the activated form required for polyketide biosynthesis [7] [1]. This CoA thioester formation consumes ATP and represents a committed step toward flavonoid production, as p-coumaroyl-CoA cannot readily be converted back to free phenolic acids [4].

The pivotal condensation reaction is catalyzed by chalcone synthase (CHS, EC 2.3.1.74), the first committed enzyme specific to flavonoid biosynthesis [10] [8] [9]. CHS catalyzes the stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, proceeding through a polyketide mechanism [7]. The enzyme exists as a homodimer with each subunit containing approximately 42-45 kDa and utilizes a thiolase-fold architecture for its catalytic function [8].

The CHS-catalyzed reaction proceeds through several mechanistic steps: (1) transfer of the coumaroyl moiety to an active site cysteine residue (Cys164), (2) sequential decarboxylative condensation of three acetate units from malonyl-CoA, and (3) intramolecular cyclization via a regiospecific Claisen condensation to form the chalcone skeleton [7]. Four amino acid residues (Cys164, Phe215, His303, and Asn336) play essential roles in substrate binding and catalysis [7].

The resulting product, naringenin chalcone, can then be processed by chalcone isomerase (CHI, EC 5.5.1.6) to form the flavanone naringenin [11] [7]. However, in the specific case of helichrysetin biosynthesis, the chalcone backbone is typically retained without isomerization, maintaining the α,β-unsaturated ketone structure characteristic of this compound [12] .

Plant cell culture systems have proven valuable for studying helichrysetin biosynthesis, particularly in Helichrysum species [6]. These systems allow for controlled investigation of pathway regulation and metabolite accumulation patterns. Research has demonstrated that the phenylpropanoid pathway exhibits sophisticated regulatory mechanisms at transcriptional, post-transcriptional, and post-translational levels [1] [2].

In Helichrysum aureonitens, studies have revealed the presence of both conventional and alternative biosynthetic routes [6]. The conventional pathway follows the standard sequence from phenylalanine through p-coumaric acid, while an alternative non-4'-hydroxylated pathway may contribute to the formation of certain flavonoid scaffolds [6]. This metabolic flexibility allows plants to produce diverse chalcone derivatives under varying environmental conditions.

The biosynthesis of helichrysetin-type chalcones is influenced by various environmental factors, including UV radiation, pathogen attack, and nutrient availability [1] [2]. These stress conditions typically upregulate PAL expression and enhance flux through the phenylpropanoid pathway, resulting in increased accumulation of protective flavonoids and chalcones [5] [4].

Recent advances in metabolic engineering have enabled the heterologous production of helichrysetin and related chalcones in microbial systems [4]. These approaches typically involve expressing plant-derived PAL, C4H, 4CL, and CHS genes in bacterial or yeast hosts, allowing for controlled production of these valuable compounds outside their native plant context.

Total Synthesis Strategies

The chemical synthesis of helichrysetin relies primarily on the Claisen-Schmidt condensation, a well-established method for constructing α,β-unsaturated carbonyl systems through the base-catalyzed aldol condensation of aromatic aldehydes with methyl ketones [14] [15] [16]. This approach has been extensively developed and optimized to provide efficient access to chalcone frameworks.

Claisen-Schmidt Condensation Optimization

The traditional Claisen-Schmidt condensation involves the reaction of 2,4-dihydroxy-6-methoxyacetophenone with 4-hydroxybenzaldehyde under basic conditions [17] [18]. Van Puyvelde and colleagues developed the first reported synthesis of helichrysetin using this methodology, addressing inconsistencies in the melting point of naturally isolated material [17] [18].

Temperature optimization has proven critical for achieving high yields and selectivity in helichrysetin synthesis. Research has demonstrated that reaction temperatures between 60-80°C provide optimal conditions for the condensation reaction [19] [20]. Lower temperatures result in incomplete conversion and extended reaction times, while temperatures above 90°C can lead to side product formation and reduced selectivity [15] [19].

Solvent effects play a crucial role in determining reaction outcomes. Ethanol remains the most commonly employed solvent, providing good solubility for both reactants and facilitating the elimination step that leads to the α,β-unsaturated ketone [16] [21]. Alternative solvent systems, including ethanol-water mixtures and pure aqueous media, have been investigated with varying degrees of success [16] [22].

Base selection and concentration significantly influence both reaction rate and product distribution. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most frequently employed bases, typically used in 1.5-3 molar equivalents relative to the carbonyl substrates [21] [22] [19]. Recent studies have explored the use of solid base catalysts, including layered double hydroxides and metal oxide supports, which offer advantages in terms of product isolation and environmental impact [23] [22].

Microwave-assisted synthesis has emerged as a powerful method for accelerating Claisen-Schmidt condensations while maintaining high yields [14] [22]. This approach typically reduces reaction times from hours to minutes and can improve yield by 10-20% compared to conventional heating methods [19]. The microwave approach is particularly effective when combined with solid base catalysts, allowing for solvent-free or minimal solvent conditions [23].

Ultrasonic irradiation represents another process intensification technique that has been successfully applied to helichrysetin synthesis [14] [19]. Ultrasonic activation enhances mass transfer and can reduce reaction times significantly while maintaining good yields. This method is particularly attractive for large-scale applications due to its relatively simple equipment requirements [19].

Solvent-free grinding methods have gained attention as environmentally benign alternatives to traditional solution-phase reactions [23] [19]. These approaches involve physical grinding of solid reactants with catalytic amounts of base, typically achieving yields of 74-80% in reaction times of 5-10 minutes [19]. While yields may be somewhat lower than optimized solution-phase methods, the environmental benefits and simplified workup procedures make this approach attractive for certain applications.

Regioselective Functionalization Approaches

The synthesis of helichrysetin requires precise regioselective installation of hydroxyl and methoxy substituents on the aromatic rings. Several strategies have been developed to achieve this selectivity while avoiding the formation of regioisomeric products.

Directed metallation strategies have been employed to achieve regioselective functionalization of aromatic precursors [24] [25]. These approaches typically involve the use of directing groups that coordinate to organometallic reagents, thereby controlling the site of subsequent functionalization. While primarily developed for other chalcone systems, these methods show promise for helichrysetin synthesis.

Palladium-catalyzed C-H functionalization represents a modern approach to regioselective aromatic substitution [26] [24] [25]. Recent developments in this area include the use of dual directing groups to achieve high regioselectivity in challenging substrates [26] [24]. These methods offer potential advantages over traditional electrophilic aromatic substitution reactions, particularly for complex polysubstituted systems.

Protecting group strategies remain essential for controlling regioselectivity in multi-step syntheses [27] [28]. Careful selection of protecting groups allows for sequential functionalization of aromatic rings, enabling the synthesis of complex substitution patterns. Commonly employed protecting groups include benzyl ethers for phenolic hydroxyl groups and methyl ethers that can be selectively cleaved under appropriate conditions.

Oxidative functionalization methods have been explored for the late-stage modification of chalcone scaffolds [29] [30]. These approaches can introduce additional hydroxyl groups or modify existing substitution patterns, providing access to helichrysetin analogs that would be difficult to prepare through direct condensation methods.

Semi-Synthetic Derivative Development

The development of semi-synthetic helichrysetin derivatives represents an important area of medicinal chemistry research, aimed at improving biological activity, selectivity, and pharmacological properties [31] [28] [32]. These modifications typically focus on the hydroxyl and methoxy groups present in the natural product, as well as introduction of entirely new functional groups.

Hydroxyl group modifications include acetylation, alkylation, and glycosylation reactions [28] [29]. Acetylation can improve bioavailability by increasing lipophilicity, while maintaining the ability to release the active compound through enzymatic hydrolysis [29]. Alkylation with various substituents allows for fine-tuning of physicochemical properties and can introduce additional pharmacophores [27] [28].

Methoxy group demethylation followed by re-functionalization provides access to derivatives with altered electronic properties [28] [33]. This approach has been used to prepare compounds with enhanced antioxidant activity or modified binding affinity for specific molecular targets [29]. Selective demethylation can be achieved using reagents such as boron tribromide or aluminum chloride under controlled conditions.

Halogenation reactions have been employed to introduce halogen substituents at various positions on the aromatic rings [34] [27]. These modifications can significantly alter the biological activity profile and are particularly valuable for structure-activity relationship studies [28]. Halogenated derivatives often show enhanced metabolic stability and can serve as synthetic intermediates for further functionalization.

Heterocyclic modifications involve the incorporation of nitrogen-, sulfur-, or oxygen-containing rings into the chalcone framework [27] [35]. These modifications can dramatically alter the pharmacological profile and have led to the development of chalcone derivatives with enhanced antimicrobial, anticancer, and anti-inflammatory activities [27] [28].

Prenylation and related alkylation reactions have been explored to mimic the structural features of naturally occurring prenylated chalcones [28] [33]. These modifications often result in enhanced biological activity, as demonstrated by the superior cytotoxicity of prenylated chalcones compared to their non-prenylated analogs [28] [33].

Glycoside formation represents another important class of semi-synthetic modifications [31] [36]. Glycosylation can improve water solubility and alter biodistribution, while potentially providing sustained release characteristics through enzymatic cleavage of the glycosidic bond. Various sugar moieties have been incorporated, including glucose, rhamnose, and galactose derivatives.

Hybrid molecule design involves the conjugation of helichrysetin with other pharmacologically active compounds [27] [32]. This approach aims to develop multitarget drugs that can simultaneously modulate multiple biological pathways. Examples include chalcone-quinoline hybrids and chalcone-triazole conjugates, which have shown promising activity in various disease models [27] [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MJ0KMG7AW4

Wikipedia

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Phan CW, Sabaratnam V, Yong WK, Abd Malek SN. The role of chalcones: helichrysetin, xanthohumol, and flavokawin-C in promoting neurite outgrowth in PC12 Adh cells. Nat Prod Res. 2017 May 25:1-5. doi: 10.1080/14786419.2017.1331226. [Epub ahead of print] PubMed PMID: 28539058.
2: Zenger K, Agnolet S, Schneider B, Kraus B. Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes. J Agric Food Chem. 2015 Jul 22;63(28):6376-85. doi: 10.1021/acs.jafc.5b01858. Epub 2015 Jul 10. PubMed PMID: 26123050.
3: Seleteng Kose L, Moteetee A, Van Vuuren S. Ethnobotanical survey of medicinal plants used in the Maseru district of Lesotho. J Ethnopharmacol. 2015 Jul 21;170:184-200. doi: 10.1016/j.jep.2015.04.047. Epub 2015 May 7. PubMed PMID: 25957810.
4: Ho YF, Karsani SA, Yong WK, Abd Malek SN. Induction of apoptosis and cell cycle blockade by helichrysetin in a549 human lung adenocarcinoma cells. Evid Based Complement Alternat Med. 2013;2013:857257. doi: 10.1155/2013/857257. Epub 2013 Mar 3. PubMed PMID: 23533528; PubMed Central PMCID: PMC3603683.
5: Vogel S, Barbic M, Jürgenliemk G, Heilmann J. Synthesis, cytotoxicity, anti-oxidative and anti-inflammatory activity of chalcones and influence of A-ring modifications on the pharmacological effect. Eur J Med Chem. 2010 Jun;45(6):2206-13. doi: 10.1016/j.ejmech.2010.01.060. Epub 2010 Jan 29. PubMed PMID: 20153559.
6: Cooksley V. Aromatherapy research and practice. Beginnings. 2008 Summer;28(3):22-3. PubMed PMID: 19271562.
7: Vogel S, Ohmayer S, Brunner G, Heilmann J. Natural and non-natural prenylated chalcones: synthesis, cytotoxicity and anti-oxidative activity. Bioorg Med Chem. 2008 Apr 15;16(8):4286-93. doi: 10.1016/j.bmc.2008.02.079. Epub 2008 Feb 29. PubMed PMID: 18343123.
8: Cheenpracha S, Karalai C, Ponglimanont C, Subhadhirasakul S, Tewtrakul S. Anti-HIV-1 protease activity of compounds from Boesenbergia pandurata. Bioorg Med Chem. 2006 Mar 15;14(6):1710-4. Epub 2005 Nov 2. PubMed PMID: 16263298.
9: Van Puyvelde L, De Kimpe N, Costa J, Munyjabo V, Nyirankuliza S, Hakizamungu E, Schamp N. Isolation of flavonoids and a chalcone from Helichrysum odoratissimum and synthesis of helichrysetin. J Nat Prod. 1989 May-Jun;52(3):629-33. PubMed PMID: 2778452.

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